molecular formula C12H16BrFO B8693611 1-(6-bromohexoxy)-4-fluorobenzene

1-(6-bromohexoxy)-4-fluorobenzene

Cat. No.: B8693611
M. Wt: 275.16 g/mol
InChI Key: YESKJRCPUIDQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-bromohexoxy)-4-fluorobenzene is an organic compound with the molecular formula C₁₂H₁₆BrFO It is characterized by the presence of a bromohexyl group attached to a fluorobenzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromohexoxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Fluorophenol+1,6-DibromohexaneK2CO3,DMF,HeatThis compound\text{4-Fluorophenol} + \text{1,6-Dibromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Fluorophenol+1,6-DibromohexaneK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromohexoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromohexyl group can be reduced to a hexyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

Major Products

    Nucleophilic Substitution: 1-[(6-Azidohexyl)oxy]-4-fluorobenzene.

    Oxidation: 1-[(6-Hydroxyhexyl)oxy]-4-fluorobenzene.

    Reduction: 1-[(6-Hexyl)oxy]-4-fluorobenzene.

Scientific Research Applications

1-(6-bromohexoxy)-4-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-bromohexoxy)-4-fluorobenzene depends on its interaction with molecular targets. The bromohexyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Bromohexyl)oxy]-4-methoxybenzene
  • 1-[(6-Bromohexyl)oxy]-4-chlorobenzene
  • 1-[(6-Bromohexyl)oxy]-4-bromobenzene

Uniqueness

1-(6-bromohexoxy)-4-fluorobenzene is unique due to the presence of both a bromohexyl group and a fluorobenzene ring. The fluorine atom imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules. This makes it a valuable tool in various research applications where specific chemical behavior is required.

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-(6-bromohexoxy)-4-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2

InChI Key

YESKJRCPUIDQHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCBr)F

Origin of Product

United States

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